molecular formula C9H8BrNO2 B1214537 4-Bromo-7-hydroxyindan oxime

4-Bromo-7-hydroxyindan oxime

Cat. No.: B1214537
M. Wt: 242.07 g/mol
InChI Key: BFCCIMYTKKPKND-UHFFFAOYSA-N
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Description

4-Bromo-7-hydroxyindan oxime is a chemical compound known for its potent spermicidal properties. It has been studied extensively for its ability to immobilize sperm and its relatively low toxicity compared to other spermicidal agents

Preparation Methods

The synthesis of 4-Bromo-7-hydroxyindan oxime involves several steps. One common method includes the bromination of 7-hydroxyindan, followed by the conversion of the resulting bromo compound to its oxime derivative. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of hydroxylamine to form the oxime .

Chemical Reactions Analysis

4-Bromo-7-hydroxyindan oxime undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-7-hydroxyindan oxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Its spermicidal properties make it a candidate for contraceptive research.

    Medicine: Due to its low toxicity, it is being explored as a safer alternative to existing spermicidal agents.

Mechanism of Action

Comparison with Similar Compounds

4-Bromo-7-hydroxyindan oxime is unique due to its potent spermicidal activity and low toxicity. Similar compounds include:

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

7-bromo-3-hydroxyimino-1,2-dihydroinden-4-ol

InChI

InChI=1S/C9H8BrNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2

InChI Key

BFCCIMYTKKPKND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C2=C(C=CC(=C21)Br)O

Synonyms

4-bromo-7-hydroxyindan oxime
S 75029
S-75029
S75029

Origin of Product

United States

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